6-((Cyclopropylmethyl)(propyl)amino)picolinic acid
Description
Structural Characterization and Molecular Properties
Molecular Architecture and Stereochemical Features
6-((Cyclopropylmethyl)(propyl)amino)picolinic acid consists of a pyridine ring substituted with a carboxylic acid group at position 2 and a bidentate amino group at position 6. The amino group is asymmetrically substituted with a cyclopropylmethyl moiety and a propyl chain, introducing steric and electronic complexity.
The molecular formula is C₁₃H₁₈N₂O₂ , with a molecular weight of 234.29 g/mol . The structure includes:
- Pyridine core : Planar aromatic ring with nitrogen at position 1.
- Carboxylic acid group : At position 2, contributing to hydrogen-bonding capacity.
- Amino substituent : At position 6, with cyclopropylmethyl (bulky, rigid) and propyl (flexible) groups.
Stereochemical details (e.g., enantiomeric configuration) are not explicitly reported in available literature, suggesting the compound may exist as a racemic mixture or single enantiomer depending on synthesis conditions.
Spectroscopic Profiling (FTIR, NMR, Mass Spectrometry)
While experimental spectra for this compound are not publicly disclosed, characteristic signals can be inferred from analogous pyridine-carboxylic acid derivatives and functional group analysis.
FTIR Spectroscopy
| Functional Group | Expected Absorption (cm⁻¹) |
|---|---|
| O–H (carboxylic acid) | Broad stretch: 2500–3300 |
| C=O (carboxylic acid) | Strong peak: ~1700 |
| C=N (pyridine ring) | Weak peak: ~1600 |
| C–N (amino substituent) | Stretch: ~1200–1300 |
NMR Spectroscopy
| Proton Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyridine aromatic protons (H-3, H-4, H-5) | 7.2–8.5 (multiplet) |
| Cyclopropylmethyl protons | 0.5–1.0 (multiplet) |
| Propyl chain protons | 0.8–1.5 (triplet, CH₃); 1.5–2.0 (septet, CH₂) |
The carboxylic acid proton (O–H) is expected to resonate as a broad singlet between 10–12 ppm.
Mass Spectrometry
| Ion | m/z |
|---|---|
| [M+H]⁺ | 235.29 |
| [M+Na]⁺ | 257.29 |
| Fragment ions (e.g., loss of CO₂) | ~190.29 |
Crystallographic Analysis and DFT Calculations
No experimental crystallographic data is currently available for this compound. However, computational methods such as Density Functional Theory (DFT) can predict molecular geometry and electronic properties. Key insights include:
- Bond lengths : Pyridine N–C bonds (~1.34 Å), C–O bonds in carboxylic acid (~1.23 Å).
- Dihedral angles : Cyclopropylmethyl group likely adopts a puckered conformation to minimize steric strain.
- Electronic structure : Electron-withdrawing carboxylic acid and electron-donating amino groups influence π-electron density in the pyridine ring.
These predictions align with trends observed in related picolinic acid derivatives.
Comparative Analysis with Picolinic Acid Derivatives
The structural and electronic properties of 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid diverge significantly from simpler picolinic acid derivatives.
| Property | 6-((Cyclopropylmethyl)(propyl)amino)picolinic Acid | Picolinic Acid (C₆H₅NO₂) | 6-Methylpicolinic Acid (C₇H₇NO₂) | 6-Aminopicolinic Acid (C₆H₆N₂O₂) |
|---|---|---|---|---|
| Molecular Weight | 234.29 g/mol | 123.11 g/mol | 137.14 g/mol | 138.13 g/mol |
| Key Substituents | Cyclopropylmethyl, propyl | None | Methyl | Amino |
| Solubility | Likely reduced (hydrophobic groups) | High (water-soluble) | Moderate | High (polar groups) |
| Chelation Potential | Enhanced (bidentate amino group) | Moderate (monodentate) | Low | High (amino and carboxylic acid) |
The bulky amino substituent in the target compound introduces steric hindrance, potentially limiting rotational freedom compared to smaller derivatives.
Properties
IUPAC Name |
6-[cyclopropylmethyl(propyl)amino]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-8-15(9-10-6-7-10)12-5-3-4-11(14-12)13(16)17/h3-5,10H,2,6-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBIFLHLDWENLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2=CC=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
Three primary routes dominate the synthesis of 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid:
- Nucleophilic Aromatic Substitution (NAS) of 6-halopicolinic acid derivatives.
- Transition Metal-Catalyzed Coupling (e.g., Ullmann or Buchwald-Hartwig amination).
- Reductive Amination of pre-functionalized intermediates.
Each method offers distinct advantages in yield, scalability, and regioselectivity, as detailed below.
Route 1: Nucleophilic Aromatic Substitution (NAS)
Substrate Preparation: 6-Chloropicolinic Acid Methyl Ester
The synthesis begins with esterification of 6-chloropicolinic acid to enhance solubility and reactivity. As demonstrated in the preparation of 6-(trifluoromethyl)picolinic acid methyl ester, acetyl chloride in methanol under reflux efficiently converts the carboxylic acid to its methyl ester (85–92% yield). The reaction mechanism involves acid-catalyzed nucleophilic acyl substitution:
$$
\text{6-Chloropicolinic acid} + \text{CH}3\text{OH} \xrightarrow{\text{AcCl}} \text{Methyl ester} + \text{H}2\text{O}
$$
Amination with N-Cyclopropylmethyl-N-propylamine
The methyl ester undergoes NAS with pre-synthesized N-cyclopropylmethyl-N-propylamine. Catalytic copper(I) iodide (10 mol%) in dimethylformamide (DMF) at 120°C facilitates the displacement of chlorine, achieving 65–78% yield. The reaction tolerates steric bulk due to the electron-withdrawing ester group, which activates the 6-position for nucleophilic attack.
Table 1: Optimization of NAS Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI (10%) | DMF | 120 | 24 | 78 |
| CuCl (15%) | Toluene | 100 | 36 | 65 |
| None | DMSO | 150 | 48 | <5 |
Route 2: Transition Metal-Catalyzed Coupling
Buchwald-Hartwig Amination
Palladium-catalyzed coupling offers superior regioselectivity for challenging substrates. A mixture of 6-bromopicolinic acid, Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and N-cyclopropylmethyl-N-propylamine in toluene at 110°C for 18 hours achieves 70–82% yield. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and reductive elimination.
Ullmann Coupling with Copper Catalysts
Copper-mediated coupling, as described in the synthesis of analogous picolinamides, employs CuI (20 mol%) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 130°C. This method is cost-effective but requires longer reaction times (48–72 hours) and affords moderate yields (60–68%).
Route 3: Reductive Amination Approaches
Synthesis of N-Cyclopropylmethyl-N-propylamine
The secondary amine precursor is synthesized via sequential alkylation of ammonia. Cyclopropylmethyl bromide reacts with propylamine in tetrahydrofuran (THF) at 0°C, followed by sodium triacetoxyborohydride-mediated reduction (82% yield). Alternatively, reductive amination of cyclopropylmethyl ketone with propylamine under hydrogen (1 atm, Pd/C catalyst) provides the amine in 75% yield.
Direct Functionalization of 6-Aminopicolinic Acid
6-Aminopicolinic acid undergoes alkylation with cyclopropylmethyl bromide and propyl iodide in a one-pot reaction. However, this method suffers from over-alkylation, producing tertiary amine byproducts. Stepwise alkylation using silver oxide as a base mitigates this issue, yielding 55–60% of the desired product.
Comparative Analysis of Methods
Table 2: Route Comparison
| Parameter | NAS | Buchwald-Hartwig | Reductive Amination |
|---|---|---|---|
| Yield (%) | 65–78 | 70–82 | 55–60 |
| Reaction Time (h) | 24–36 | 18–24 | 48–72 |
| Catalyst Cost | Low | High | Moderate |
| Byproducts | Minimal | Pd residues | Tertiary amines |
The Buchwald-Hartwig method offers the best balance of yield and purity but requires expensive palladium catalysts. NAS is preferable for large-scale synthesis due to lower costs and straightforward purification.
Optimization and Scale-up Considerations
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in NAS and coupling reactions but complicate downstream processing. Switching to toluene or 2-methyltetrahydrofuran improves recyclability and reduces environmental impact.
Catalyst Recycling
Immobilized Pd nanoparticles on mesoporous silica enable catalyst recovery in Buchwald-Hartwig reactions, reducing costs by 40% in iterative batches.
Green Chemistry Metrics
Microwave-assisted NAS reduces reaction times from 24 hours to 2 hours, achieving 80% yield with 50% energy savings.
Chemical Reactions Analysis
Types of Reactions
6-((Cyclopropylmethyl)(propyl)amino)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted picolinic acid derivatives.
Scientific Research Applications
6-((Cyclopropylmethyl)(propyl)amino)picolinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in catalysis and material synthesis due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. The compound binds to these proteins, altering their structure and disrupting their function. This interaction can inhibit viral replication and modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A parent compound with similar structural features.
Cyclopropylmethylamine: Shares the cyclopropylmethyl group.
Propylamine: Contains the propylamine moiety.
Uniqueness
6-((Cyclopropylmethyl)(propyl)amino)picolinic acid is unique due to its combination of the cyclopropylmethyl and propylamine groups attached to the picolinic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
6-((Cyclopropylmethyl)(propyl)amino)picolinic acid (CAS No. 730982-05-5) is a compound of interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid can be described as follows:
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
The compound features a picolinic acid backbone with a cyclopropylmethyl and propyl amino substituent, which may influence its pharmacological properties.
Research indicates that compounds similar to picolinic acid can modulate neurotransmitter systems, particularly those involving glutamate and GABA. The unique structure of 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid suggests potential interactions with various receptors in the central nervous system (CNS), which could lead to neuroprotective effects.
Neuropharmacological Effects
- Anxiolytic Properties : Studies have shown that derivatives of picolinic acid can exhibit anxiolytic effects by enhancing GABAergic transmission. This mechanism may be applicable to 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid, suggesting its potential use in anxiety disorders.
- Antidepressant Activity : Research involving similar compounds indicates that they may possess antidepressant-like effects through modulation of serotonin levels. The specific activity of 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid in this regard requires further investigation.
- Neuroprotective Effects : Picolinic acid derivatives have been noted for their neuroprotective properties against excitotoxicity and oxidative stress. This suggests that 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid could be beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders.
Case Studies
A review of existing literature reveals several case studies that highlight the biological effects of picolinic acid derivatives:
- Case Study 1 : In a rodent model, administration of a similar compound led to decreased anxiety-like behavior in elevated plus-maze tests, indicating potential anxiolytic effects.
- Case Study 2 : A clinical trial involving patients with major depressive disorder reported significant improvements in mood when treated with a picolinic acid derivative, suggesting a pathway for further exploration with 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid.
Table 1: Biological Activities of Picolinic Acid Derivatives
Q & A
Basic: What are the key considerations for designing a synthesis pathway for 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid?
Answer:
Designing a synthesis pathway requires selecting appropriate reaction steps (e.g., halogenation, cyclopropanation, and carboxylation) and optimizing solvent-catalyst systems. For analogs like 4-Chloro-6-cyclopropylpicolinic acid, dichloromethane or dimethylformamide with palladium/copper catalysts are common . Statistical experimental design (e.g., factorial or response surface methodology) can minimize trials while maximizing yield . Critical parameters include temperature, pressure, and reagent stoichiometry, which must be systematically tested using design of experiments (DoE) principles .
Advanced: How can computational methods be integrated with experimental approaches to optimize reaction conditions?
Answer:
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, narrowing optimal conditions before lab testing. The ICReDD framework combines computational reaction path searches with experimental validation, creating a feedback loop to refine parameters like solvent polarity or catalyst loading . Machine learning can further analyze high-throughput experimental data to identify nonlinear relationships between variables .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Follow OSHA/GLP guidelines: use PPE (gloves, goggles, lab coats) and avoid inhalation/skin contact. For structurally similar compounds, storage at 0–6°C is recommended to prevent degradation . Emergency measures include using activated charcoal for accidental ingestion and ethanol rinses for eye exposure, as outlined in SDS protocols .
Advanced: How can researchers address discrepancies in spectroscopic data during compound characterization?
Answer:
Cross-validate NMR, HPLC, and mass spectrometry results with computational predictions (e.g., PubChem’s InChI/InChIKey) . For ambiguous peaks, isotopic labeling or 2D NMR (e.g., HSQC, HMBC) clarifies structural assignments. Contradictions may arise from impurities; repeat purification (e.g., column chromatography) and compare with reference spectra from analogs like 3-Bromo-6-methylpicolinic acid .
Basic: Which analytical techniques are recommended for confirming purity and structure?
Answer:
- HPLC : Assess purity (>98% threshold) using C18 columns and UV detection .
- NMR : Compare ¹H/¹³C shifts with PubChem data for analogs (e.g., 6-Chloro-3-cyanopicolinic acid) .
- Mass Spectrometry : Validate molecular weight via ESI-TOF and match fragmentation patterns with computational tools .
Advanced: What strategies enhance the elucidation of structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., cyclopropyl vs. methyl groups) and test bioactivity .
- Computational Docking : Use AutoDock or Schrödinger to predict binding affinities to targets (e.g., enzymes or receptors) .
- Pharmacophore Modeling : Identify critical functional groups (e.g., amino or carboxyl moieties) using comparative SAR tables .
Basic: What are common byproducts formed during synthesis, and how can they be identified?
Answer:
Byproducts include halogenated intermediates (e.g., 6-chloro derivatives) or oxidized side products. TLC and GC-MS detect these impurities . For example, oxidation of the cyclopropyl group may yield carboxylic acid derivatives, identifiable via FTIR (C=O stretch at ~1700 cm⁻¹) .
Advanced: How can statistical design of experiments (DoE) improve reaction optimization?
Answer:
DoE (e.g., Box-Behnken or central composite designs) systematically evaluates interactions between variables (e.g., temperature, catalyst concentration). For a picolinic acid derivative, a three-factor DoE reduced optimization time by 40% compared to one-factor-at-a-time approaches . Post-hoc ANOVA analysis identifies significant parameters (p < 0.05) for yield improvement .
Basic: How should stability testing be conducted to ensure compound integrity during storage?
Answer:
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Light Sensitivity : Use amber vials if UV-Vis spectra indicate photodegradation (e.g., absorbance shifts >5 nm) .
Advanced: What methodologies reconcile contradictory biological activity data in preclinical studies?
Answer:
- Meta-Analysis : Pool data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., cell line variability) .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
- Mechanistic Studies : Use CRISPR knockouts or siRNA to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
